molecular formula C35H56N10O15 B12432468 2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide

2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide

Cat. No.: B12432468
M. Wt: 856.9 g/mol
InChI Key: AKWRNBWMGFUAMF-UHFFFAOYSA-N
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Description

The compound “2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Amidation Reactions: Formation of amide bonds through the reaction of carboxylic acids with amines.

    Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.

    Protection and Deprotection Steps: Use of protecting groups to shield reactive sites during intermediate steps.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch Processing: Sequential addition of reagents and purification of intermediates.

    Continuous Flow Chemistry: Use of automated systems to streamline the synthesis process, improving yield and reducing production time.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of amide bonds to amines using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, the compound may be used as a building block for peptides or proteins, contributing to studies on protein structure and function.

Medicine

Industry

In industrial settings, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, with unique properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar amide bonds.

    Polypeptides: Longer chains with more complex structures.

    Proteins: Highly complex molecules with specific biological functions.

Uniqueness

The compound’s unique combination of functional groups and structural complexity distinguishes it from simpler peptides and proteins, offering distinct advantages in various applications.

Properties

IUPAC Name

N-[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRNBWMGFUAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N10O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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